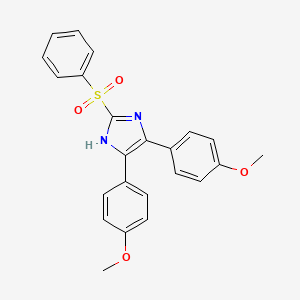![molecular formula C7H12O B14424460 1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane CAS No. 82461-31-2](/img/structure/B14424460.png)
1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-6-oxa-bicyclo[310]hexane is a bicyclic organic compound with the molecular formula C7H12O It is characterized by a unique structure that includes an oxygen atom within a six-membered ring, making it an oxabicyclo compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dimethylcyclopentene with 1,2-dioxetane. The reaction typically requires a bromomethyl-phenyl group as a catalyst . The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the oxygen atom within the bicyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects.
Comparación Con Compuestos Similares
1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
6-Oxabicyclo[3.1.0]hexane: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.
3-Azabicyclo[3.1.0]hexane: Contains a nitrogen atom instead of oxygen, leading to different biological activities and applications.
Bicyclo[3.1.0]hexane: A simpler structure without the oxygen atom, used in different chemical contexts.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
82461-31-2 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
1,5-dimethyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H12O/c1-6-4-3-5-7(6,2)8-6/h3-5H2,1-2H3 |
Clave InChI |
UXMPPYGRAFYWRK-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC1(O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


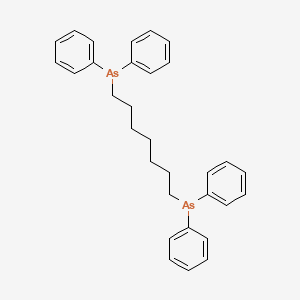

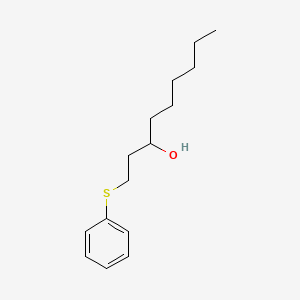
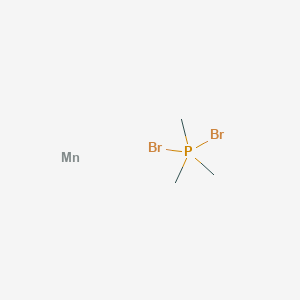
![[4-[(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] 3-methylbutanoate](/img/structure/B14424428.png)


![N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine](/img/structure/B14424450.png)
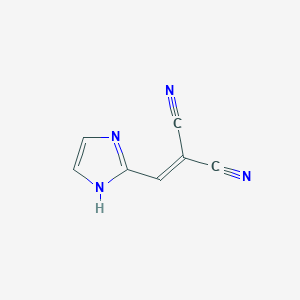

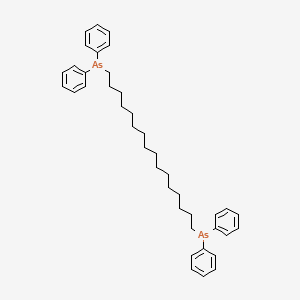

![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
